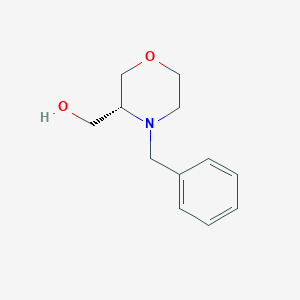

(r)-(4-Benzylmorpholin-3-yl)methanol

Overview

Description

®-(4-Benzylmorpholin-3-yl)methanol is a chiral compound that features a morpholine ring substituted with a benzyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(4-Benzylmorpholin-3-yl)methanol typically involves the following steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the morpholine ring.

Industrial Production Methods

Industrial production of ®-(4-Benzylmorpholin-3-yl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

®-(4-Benzylmorpholin-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of ®-(4-Benzylmorpholin-3-yl)carboxylic acid.

Reduction: Formation of various reduced derivatives depending on the reducing agent.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

®-(4-Benzylmorpholin-3-yl)methanol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.

Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-(4-Benzylmorpholin-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

®-(4-Benzylmorpholin-3-yl)carboxylic acid: An oxidized derivative with different chemical properties.

®-(4-Benzylmorpholin-3-yl)amine: A reduced derivative with potential biological activity.

Uniqueness

®-(4-Benzylmorpholin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it a valuable compound for research and industrial applications.

Biological Activity

(R)-(4-Benzylmorpholin-3-yl)methanol is a chiral compound characterized by its morpholine structure, which features a hydroxymethyl group at the 3-position and a benzyl group at the 4-position. This unique structural configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Chemical Formula : C₁₂H₁₇NO₂

- Molecular Weight : Approximately 207.27 g/mol

- CAS Number : 101376-26-5

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Neuropharmacological Effects :

- Antidepressant Potential : Morpholine derivatives, including this compound, have shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. Preliminary studies suggest that this compound may enhance mood and alleviate depressive symptoms by acting on specific receptors in the brain.

-

Antimicrobial Activity :

- Inhibition of Bacterial Growth : The compound has demonstrated antimicrobial properties against various bacterial strains. Its morpholine ring structure is believed to disrupt bacterial cell wall synthesis, which is critical for bacterial survival. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria .

-

Anticancer Properties :

- Cytotoxicity Against Cancer Cells : Research has indicated that this compound may inhibit tumor growth through mechanisms that involve apoptosis induction and cell cycle arrest. In vitro studies have reported its effectiveness against several cancer cell lines, suggesting potential applications in cancer therapy .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Detailed Findings

-

Neuropharmacological Studies :

- In a series of behavioral assays, this compound was found to significantly reduce depressive-like behaviors in rodent models, correlating with increased levels of serotonin and norepinephrine in the brain.

- Antimicrobial Testing :

- Cancer Cell Line Studies :

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to involve:

- Receptor Binding : Interaction with specific neurotransmitter receptors, enhancing synaptic transmission.

- Cell Cycle Modulation : Induction of cell cycle arrest in cancer cells through upregulation of cyclin-dependent kinase inhibitors.

- Membrane Disruption : The morpholine structure's ability to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

Properties

IUPAC Name |

[(3R)-4-benzylmorpholin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-9-12-10-15-7-6-13(12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLXVETYMUMERG-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H](N1CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363826 | |

| Record name | (r)-(4-benzylmorpholin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101376-26-5 | |

| Record name | (3R)-4-(Phenylmethyl)-3-morpholinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101376-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (r)-(4-benzylmorpholin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.